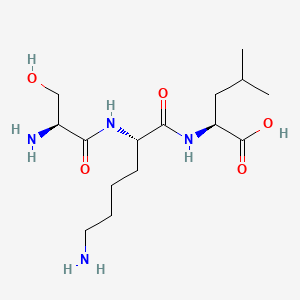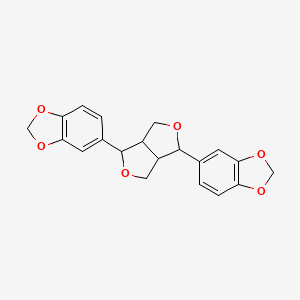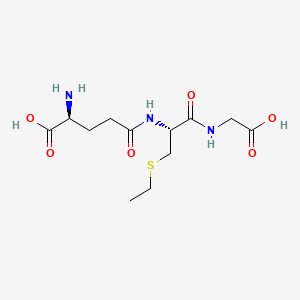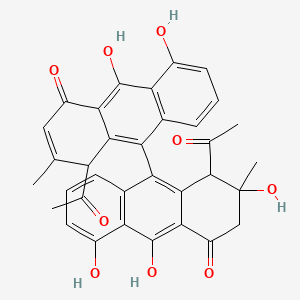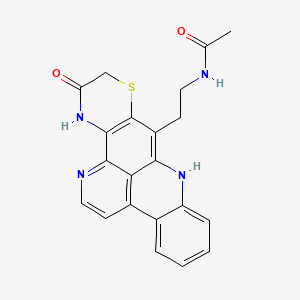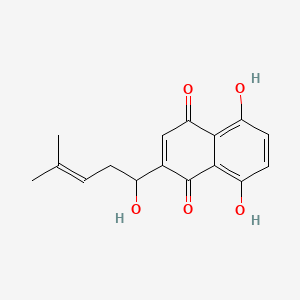
S-Methylglutathione
Vue d'ensemble
Description
S-Methylglutathione is an S-substituted glutathione and a stronger nucleophile than GSH . It is a methionine-containing peptide and a glyoxylase inhibitor . It belongs to the class of organic compounds known as oligopeptides, which are organic compounds containing a sequence of between three and ten alpha-amino acids joined by peptide bonds .
Synthesis Analysis
The synthesis of S-Methylglutathione involves chemotaxis methyltransferase, glutathione, and S-adenosyl-methionine . It is considered a biologically relevant peptide and occurs in plants, animals, and humans .Molecular Structure Analysis
S-Methylglutathione has a molecular weight of 321.35 and a chemical formula of C11H19N3O6S . It belongs to the class of organic compounds known as oligopeptides .Chemical Reactions Analysis
S-Methylglutathione is a methionine-containing peptide and a glyoxylase inhibitor . It is an S-substituted glutathione and a stronger nucleophile than GSH .Physical And Chemical Properties Analysis
S-Methylglutathione has a molecular weight of 321.35 and a chemical formula of C11H19N3O6S .Applications De Recherche Scientifique
Glutathione Redox Imbalance in Brain Disorders
S-Methylglutathione is part of the glutathione (GSH) system, which plays a crucial role in maintaining the redox balance within the brain. The dysregulation of GSH levels has been implicated in several neurodegenerative and neuropsychiatric disorders, such as autism, schizophrenia, bipolar disorder, Alzheimer's disease, and Parkinson's disease. GSH depletion leads to abnormalities in methylation metabolism and mitochondrial function, contributing to the pathology of these conditions. Therapeutic approaches that aim to replenish GSH levels in the brain, such as N-acetylcysteine supplementation, have shown promise in alleviating symptoms associated with these brain disorders (Gu, Chauhan, & Chauhan, 2015).
Metabolism of Methyl Chloride by Human Erythrocytes
S-Methylglutathione plays a role in the metabolism of methyl chloride, as observed in human erythrocytes. It acts as a substrate for glutathione S-transferases, which facilitate the detoxification of methyl chloride. This process is notable in humans, where a significant proportion of blood samples show metabolic elimination of methyl chloride, highlighting the unique enzymatic metabolism involving S-Methylglutathione in human erythrocytes (Peter, Deutschmann, Reichel, & Hallier, 2004).
Sulfur Radical Cation-Peptide Bond Complex in the Oxidation of S-Methylglutathione
The oxidation of S-Methylglutathione by hydroxyl radicals leads to the formation of various transient species, including sulfur radical cations complexed with peptide bonds. This process, explored through pulse radiolysis, offers insight into the chemical behavior of S-Methylglutathione under oxidative stress and its potential implications in biological and medical contexts. The formation and decay of these intermediates provide a deeper understanding of the oxidative processes involving sulfur-containing molecules in the body (Bobrowski et al., 2007).
S-Nitrosoglutathione as a Substrate for Gamma-Glutamyl Transpeptidase
Research on S-Nitrosoglutathione (GSNO), a compound closely related to S-Methylglutathione, demonstrates its role as a substrate for gamma-glutamyl transpeptidase (γ-GT). This enzyme accelerates the decomposition of GSNO, forming S-nitrosocysteinylglycine. The process is inhibited by both acivicin and S-Methylglutathione, indicating their potential roles in modulating the bioavailability and physiological effects of nitric oxide in the body. This pathway could have implications for the transport and regulation of nitric oxide, with potential relevance to cardiovascular health and disease states (Hogg et al., 1997).
Mécanisme D'action
Target of Action
S-Methylglutathione primarily targets the enzyme Glutathione S-transferase Mu 2 . This enzyme plays a crucial role in the detoxification process by catalyzing the conjugation of many hydrophobic and electrophilic compounds with reduced glutathione .
Mode of Action
S-Methylglutathione is an S-substituted glutathione and a stronger nucleophile than Glutathione (GSH) . It has an inhibitory effect on glyoxalase 1 , an enzyme that catalyzes the conversion of methylglyoxal and reduced glutathione to S-D-Lactoyl-glutathione .
Biochemical Pathways
S-Methylglutathione is involved in the Glutathione Metabolism pathway . This pathway is essential for maintaining the cellular redox balance. It also plays a role in the detoxification of endogenous compounds such as peroxidised lipids, and exogenous substances like drugs and environmental toxins .
Result of Action
Its inhibitory effect on glyoxalase 1 suggests that it may influence the detoxification of methylglyoxal, a toxic by-product of metabolism .
Action Environment
The action, efficacy, and stability of S-Methylglutathione can be influenced by various environmental factors. For instance, the concentration of total S-Methylcysteine, a metabolite of S-Methylglutathione, is positively regulated by sulfate nutrition . This suggests that the compound’s action could be influenced by the nutritional status of the organism.
Orientations Futures
S-Methylglutathione is considered a biologically relevant peptide and occurs in plants, animals, and humans . It has been found in yeasts, brain tissues, and Escherichia coli . In biological systems, the synthesis of S-Methylglutathione involves chemotaxis methyltransferase, glutathione, and S-adenosyl-methionine . Future research may focus on its potential roles in various biological functions and its impact on health and disease.
Propriétés
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-methylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O6S/c1-21-5-7(10(18)13-4-9(16)17)14-8(15)3-2-6(12)11(19)20/h6-7H,2-5,12H2,1H3,(H,13,18)(H,14,15)(H,16,17)(H,19,20)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQDDTSVRVWHMO-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10183479 | |
| Record name | S-Methyl glutathione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10183479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-Methylglutathione | |
CAS RN |
2922-56-7 | |
| Record name | S-Methylglutathione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2922-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-Methyl glutathione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002922567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-Methyl glutathione | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04701 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | S-Methyl glutathione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10183479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-METHYLGLUTATHIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OOW3025SR1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



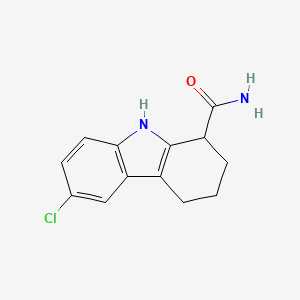
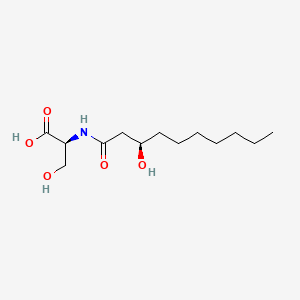
![(5s,6s)-5-Hydroxy-6-methyloctahydro-2h,5h,9h-indeno[7a,1-h]indolizin-3(4h)-one 8-oxide](/img/structure/B1680951.png)
![3-(6-Benzoyl-1,3-dioxobenzo[de]isoquinolin-2-yl)-4-hydroxybenzenesulfonamide](/img/structure/B1680953.png)
